1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Overview
Description
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been identified as strategic compounds for optical applications and as inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to have significant inhibitory activity against certain cell lines .
Biochemical Analysis
Biochemical Properties
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and altering cell cycle progression. Additionally, this compound has been found to bind to various receptors and enzymes, influencing their activity and modulating biochemical pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, such as MCF-7 and HCT-116, by inducing cell cycle arrest and promoting apoptosis . The compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, this compound has been shown to inhibit the activity of other kinases, such as JAK2, by binding to their active sites and blocking their catalytic functions . These interactions lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed under certain conditions, which may influence its efficacy and safety . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall pharmacokinetic profile . Additionally, this compound has been shown to modulate metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Additionally, this compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its activity and stability . These modifications play a critical role in modulating the compound’s function and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by further functionalization to introduce the piperidine moiety . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in various medicinal chemistry applications.
Uniqueness
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is unique due to its specific structural configuration, which allows for versatile functionalization and a broad range of biological activities. Its ability to inhibit multiple kinases and its potential use in various therapeutic areas make it a valuable compound in drug discovery .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXNQXHVJUVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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